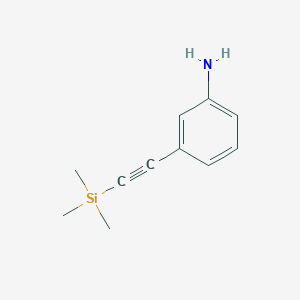

3-((Trimethylsilyl)ethynyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-trimethylsilylethynyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NSi/c1-13(2,3)8-7-10-5-4-6-11(12)9-10/h4-6,9H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMDLPUJBLHKTSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457213 | |

| Record name | 3-((Trimethylsilyl)ethynyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110598-30-6 | |

| Record name | 3-((Trimethylsilyl)ethynyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[2-(trimethylsilyl)ethynyl]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 3-((trimethylsilyl)ethynyl)aniline: A Technical Guide for Advanced Research

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-((trimethylsilyl)ethynyl)aniline, a critical building block in the development of novel therapeutics and advanced organic materials. Primarily focusing on the robust and widely adopted Sonogashira cross-coupling reaction, this document elucidates the underlying mechanistic principles, provides a detailed, field-proven experimental protocol, and explores the critical parameters that govern reaction success. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a nucleophilic aniline moiety and a protected terminal alkyne, the trimethylsilyl (TMS) group. This strategic combination allows for sequential, regioselective functionalization, making it an invaluable synthon.

The aniline group provides a reactive site for amide bond formation, N-alkylation, or participation in various cross-coupling reactions. The TMS-protected ethynyl group offers a stable, yet readily deprotectable, handle for introducing an alkyne functionality. Terminal alkynes are key participants in a plethora of powerful transformations, including the Nobel Prize-winning "click chemistry" (specifically the copper-catalyzed azide-alkyne cycloaddition), further Sonogashira couplings, and Cadiot-Chodkiewicz couplings.

A notable application of the deprotected analogue, 3-ethynylaniline, is in the synthesis of kinase inhibitors for cancer therapy, such as Erlotinib, an epidermal growth factor receptor (EGFR) inhibitor.[1] The rigid, linear nature of the ethynyl group allows it to act as a scaffold, positioning other pharmacophoric elements within the ATP-binding pocket of the target kinase. The TMS-protected precursor, this compound, provides a stable and convenient route to this crucial intermediate.

The Cornerstone of Synthesis: The Sonogashira Cross-Coupling Reaction

The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[2] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[2][3]

Mechanistic Insights: A Tale of Two Catalytic Cycles

The success of the Sonogashira coupling hinges on the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

-

The Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl halide (in this case, 3-iodoaniline) to form a Pd(II)-aryl complex.

-

The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne (ethynyltrimethylsilane) in the presence of a base to form a copper(I) acetylide intermediate. This step is crucial as it increases the nucleophilicity of the alkyne.[4]

-

Transmetalation: The copper acetylide then transfers its acetylenic group to the Pd(II)-aryl complex in a process called transmetalation, regenerating the copper(I) catalyst.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the final product, this compound, and regenerate the active Pd(0) catalyst, thus completing the cycle.

Causality Behind Experimental Choices

The selection of reagents and conditions is paramount for a successful Sonogashira coupling.

-

Aryl Halide: The reactivity of the aryl halide follows the order I > Br > Cl.[2] 3-Iodoaniline is the preferred starting material due to the high reactivity of the carbon-iodine bond, which allows for milder reaction conditions and higher yields compared to its bromo or chloro counterparts.[5][6]

-

Palladium Catalyst: A variety of palladium catalysts can be employed, with Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ being the most common.[2][3] These catalysts are effective, but often require relatively high loadings. More advanced catalysts featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can offer higher turnover numbers and broader substrate scope.[3][7][8]

-

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst. Its primary role is to facilitate the formation of the copper acetylide, which is a more potent nucleophile than the terminal alkyne itself.[4] While copper-free Sonogashira protocols exist to prevent the formation of alkyne homocoupling byproducts (Glaser coupling), the copper-co-catalyzed version is often more rapid and efficient.[5][9]

-

Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used.[5] The base serves two purposes: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide, and it acts as a scavenger for the hydrogen halide byproduct generated during the reaction.

-

Solvent: A range of solvents can be utilized, with tetrahydrofuran (THF), acetonitrile (MeCN), and N,N-dimethylformamide (DMF) being common choices.[5][10] The solvent should be anhydrous and degassed to prevent catalyst deactivation and unwanted side reactions.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a robust and reproducible method for the synthesis of this compound, synthesized from literature procedures for similar Sonogashira couplings.[5][11][12]

Materials and Reagents

| Reagent/Material | Molecular Weight | Quantity (mmol) | Equivalents |

| 3-Iodoaniline | 219.02 g/mol | 10 | 1.0 |

| Ethynyltrimethylsilane | 98.22 g/mol | 12 | 1.2 |

| PdCl₂(PPh₃)₂ | 701.90 g/mol | 0.2 | 0.02 |

| Copper(I) Iodide (CuI) | 190.45 g/mol | 0.4 | 0.04 |

| Triethylamine (TEA) | 101.19 g/mol | 20 | 2.0 |

| Tetrahydrofuran (THF) | - | 50 mL | - |

Reaction Setup and Procedure

-

Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-iodoaniline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Solvent and Base Addition: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Add anhydrous tetrahydrofuran (5 mL per mmol of 3-iodoaniline) followed by triethylamine (2.0 eq).

-

Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the stirred solution via syringe.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 40-60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Troubleshooting and Considerations

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or low conversion | Inactive catalyst; Insufficiently anhydrous/deoxygenated conditions; Low reaction temperature. | Use fresh catalyst; Ensure all reagents and solvents are dry and degassed; Increase reaction temperature. |

| Formation of homocoupled alkyne (Glaser product) | Presence of oxygen; High concentration of copper catalyst. | Ensure a strictly inert atmosphere; Reduce the amount of copper catalyst or consider a copper-free protocol. |

| Decomposition of starting material or product | Prolonged heating at high temperatures. | Monitor the reaction closely and stop when complete; Use milder reaction conditions if possible. |

Deprotection to 3-Ethynylaniline

The trimethylsilyl protecting group can be readily removed under mild conditions to yield the terminal alkyne, 3-ethynylaniline. A common and effective method involves treating the silylated compound with a mild base, such as potassium carbonate, in methanol.[13] Alternatively, a fluoride source like tetrabutylammonium fluoride (TBAF) in THF can be used.[13]

Conclusion

The Sonogashira cross-coupling reaction provides a reliable and efficient pathway for the synthesis of this compound. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can consistently obtain this valuable intermediate in high yield. The strategic use of this bifunctional molecule will undoubtedly continue to fuel innovation in the fields of drug discovery and materials science.

References

-

Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Publications. [Link]

-

Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). National Institutes of Health. [Link]

-

Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

-

Efficient Sonogashira Coupling Reaction Catalyzed by Copper (I) Iodide in the Presence of KF/Al2O3. (n.d.). Eurasian Chemical Communications. [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. [Link]

-

Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (n.d.). MDPI. [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]

-

Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). Royal Society of Chemistry. [Link]

-

Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano. [Link]

-

Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. (n.d.). National Institutes of Health. [Link]

-

Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ArODES. [Link]

-

Synthesis, Molecular Docking Analysis, and Biological Evaluations of Saccharide-Modified Sulfonamides as Carbonic Anhydrase IX Inhibitors. (2021). National Institutes of Health. [Link]

-

Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. (2001). Organic Chemistry Portal. [Link]

-

Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. (2020). MDPI. [Link]

-

Cross-Coupling of Alkynylsilanes. (n.d.). Gelest. [Link]

-

Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (n.d.). PubMed Central. [Link]

-

What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. (2016). ResearchGate. [Link]

-

Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). (n.d.). Organic Syntheses. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]

- 9. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Molecular Docking Analysis, and Biological Evaluations of Saccharide-Modified Sulfonamides as Carbonic Anhydrase IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 3-((trimethylsilyl)ethynyl)aniline: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Abstract: 3-((Trimethylsilyl)ethynyl)aniline is a versatile bifunctional molecule that has garnered significant interest in medicinal chemistry and materials science. Its structure, featuring a nucleophilic aniline moiety and a protected terminal alkyne, makes it a valuable building block for the synthesis of complex heterocyclic systems and for bioconjugation via click chemistry. The trimethylsilyl (TMS) group serves as a robust protecting group for the alkyne, preventing its participation in undesired side reactions while allowing for selective, late-stage deprotection to reveal the reactive terminal alkyne. This guide provides an in-depth analysis of the core chemical properties, synthesis, and reactivity of this compound, with a focus on its practical application in research and drug development.

Core Physicochemical Properties

This compound is a substituted aniline derivative where the meta position of the benzene ring is functionalized with a TMS-protected ethynyl group. This substitution pattern imparts specific electronic and steric properties that govern its reactivity and utility. The electron-donating nature of the amino group influences the aromatic ring's reactivity, while the bulky TMS group provides steric hindrance and stability to the alkyne.

Structural and General Data

The fundamental properties of this compound are summarized in the table below. While some sources describe it as a liquid, its appearance can vary depending on purity.[1] The para-isomer is notably a solid with a melting point of 94-98 °C, highlighting how isomerism significantly impacts physical properties.

| Property | Value | Source(s) |

| CAS Number | 110598-30-6 | [1][2][3] |

| Molecular Formula | C₁₁H₁₅NSi | [2][4] |

| Molecular Weight | 189.33 g/mol | [2][3][5] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | ~128 °C | [1] |

| Solubility | Good solubility in common organic solvents (e.g., ethanol, DMF) | [1] |

| SMILES | C(C)C#Cc1cccc(N)c1 | [2][4] |

| InChI Key | UMDLPUJBLHKTSG-UHFFFAOYSA-N | [3][4] |

Spectroscopic Signature

Spectroscopic analysis is critical for the structural confirmation of this compound. Key expected features include:

-

¹H NMR: Distinct signals for the trimethylsilyl protons (a sharp singlet around 0.25 ppm), aromatic protons in the meta-substituted pattern, and the amine protons.[2]

-

¹³C NMR: Resonances for the two acetylenic carbons, the carbon atoms of the aromatic ring, and the methyl carbons of the TMS group.

-

IR Spectroscopy: Characteristic stretching frequencies for the N-H bonds of the primary amine (around 3300-3500 cm⁻¹), the C≡C triple bond (around 2150 cm⁻¹), and Si-C bonds.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight (189.33 m/z), along with characteristic fragmentation patterns.[2][4]

Synthesis and Manufacturing

The most prevalent and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction .[6][7] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl halide. In this context, the synthesis involves reacting a 3-haloaniline (typically 3-iodoaniline or 3-bromoaniline) with trimethylsilylacetylene.

The Sonogashira Coupling: A Mechanistic Perspective

The choice of the Sonogashira reaction is deliberate; it is highly tolerant of various functional groups, including the primary amine on the aromatic ring, and proceeds under relatively mild conditions.[6] The reaction is catalyzed by a palladium complex, with copper(I) iodide typically used as a co-catalyst. The amine base (e.g., triethylamine) serves both as a solvent and to neutralize the hydrogen halide formed during the reaction.[6]

The catalytic cycle involves two interconnected processes: a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl halide, followed by transmetalation with a copper(I) acetylide intermediate (formed from the terminal alkyne, the copper co-catalyst, and the base). Reductive elimination from the resulting palladium complex yields the final product and regenerates the active palladium(0) catalyst.[6]

Caption: General workflow for the synthesis of this compound.

Reference Experimental Protocol

The following protocol is a representative example for the synthesis, adapted from established Sonogashira coupling procedures for similar aniline derivatives.[8][9]

Materials:

-

3-Iodoaniline

-

Trimethylsilylacetylene

-

Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N), anhydrous

-

Toluene, anhydrous

-

Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: To a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-iodoaniline (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), CuI (0.04 eq), and PPh₃ (0.08 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Reagent Addition: Add anhydrous toluene and anhydrous triethylamine via syringe. Stir the mixture at room temperature for 15 minutes to allow for catalyst dissolution and complex formation.

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred solution.

-

Reaction: Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

-

Work-up: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst residues and amine salts. Wash the pad with ethyl acetate.

-

Extraction: Combine the filtrates and wash sequentially with saturated aqueous ammonium chloride solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the orthogonal reactivity of its two primary functional groups: the aniline amine and the TMS-protected alkyne.

Reactions at the Aniline Group

The primary amine is a versatile nucleophile and can undergo a range of standard transformations, including:

-

Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides, respectively.

-

Alkylation: N-alkylation, although controlling the degree of alkylation can be challenging.

-

Diazotization: Conversion to a diazonium salt upon treatment with nitrous acid, which can then be used in Sandmeyer-type reactions to introduce a variety of other functional groups.

The Role of the Trimethylsilyl Group: Protection and Deprotection

The TMS group is a critical feature, serving as a sterically bulky protecting group for the terminal alkyne. This protection is crucial for two reasons:

-

It prevents the acidic acetylenic proton from interfering with base-sensitive reactions elsewhere in the molecule.

-

It blocks the alkyne from participating in undesired coupling reactions (e.g., Glaser coupling) during its synthesis.[10]

The true synthetic power of this building block is unlocked upon the selective removal of the TMS group to reveal the terminal alkyne, 3-ethynylaniline. This deprotection is typically achieved under mild conditions that do not affect other functional groups.[11]

Common Deprotection Methods:

-

Fluoride-based Reagents: Tetrabutylammonium fluoride (TBAF) in a solvent like THF is the most common method. The high affinity of fluoride for silicon drives the reaction to completion.[12]

-

Base-catalyzed Methanolysis: Mild bases such as potassium carbonate (K₂CO₃) in methanol can effectively cleave the Si-C bond.[11]

-

Silver-based Reagents: For more sensitive substrates, silver fluoride (AgF) in methanol provides an efficient and mild deprotection protocol.[13]

Caption: Synthetic transformations of this compound.

Applications in Drug Development and Materials Science

The deprotected derivative, 3-ethynylaniline, is a valuable intermediate in the synthesis of pharmaceuticals and functional materials.

-

Pharmaceutical Synthesis: 3-Ethynylaniline is a key intermediate in the multi-step synthesis of Erlotinib (Tarceva®), a potent EGFR tyrosine kinase inhibitor used in cancer therapy.[2][14] The ethynyl group is crucial for the molecule's interaction with the target enzyme.

-

Click Chemistry and Bioconjugation: The terminal alkyne of 3-ethynylaniline is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[15] This allows for the efficient and specific conjugation of the aniline scaffold to biomolecules, polymers, or surfaces that have been functionalized with an azide group, facilitating the development of targeted drug delivery systems.[15][16]

-

Materials Science: The rigid rod-like structure imparted by the ethynyl group makes this class of compounds useful in the synthesis of advanced polymers, coatings, and organic semiconductors with enhanced thermal stability and specific electronic properties.[16]

Safety and Handling

As with all laboratory chemicals, this compound must be handled with appropriate care. It is classified as harmful and an irritant.

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[18]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[19]

-

Handling: Avoid contact with skin, eyes, and clothing.[20] Do not breathe vapors or mist. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[20] Keep away from incompatible materials such as strong oxidizing agents and acids.[21]

-

-

First Aid:

-

Skin Contact: Immediately wash with plenty of water. If irritation occurs, seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.

-

References

-

Benzenamine, 3-[(trimethylsilyl)ethynyl]-. (2024). ChemBK. [Link]

-

3-[2-(trimethylsilyl)ethynyl]aniline (C11H15NSi). PubChemLite. [Link]

-

Deprotection of Silyl Ethers. Gelest. [Link]

-

Lasányi, D., et al. (2018). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. The Journal of Organic Chemistry. [Link]

-

An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. Indian Journal of Chemistry. [Link]

-

Cross-Coupling of Alkynylsilanes. Gelest. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Substituted arene synthesis by alkynylation. Organic Chemistry Portal. [Link]

-

2-(2-(Trimethylsilyl)ethynyl)aniline. PubChem. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Redalyc. [Link]

-

Synthesis of trimethyl[(tributylstannyl)ethynyl]-silane. PrepChem.com. [Link]

-

View of Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Revista de la Sociedad Química de México. [Link]

-

Aniline, 3-ethyl-. NIST WebBook. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. klivon.com [klivon.com]

- 3. This compound | 110598-30-6 [sigmaaldrich.com]

- 4. PubChemLite - 3-[2-(trimethylsilyl)ethynyl]aniline (C11H15NSi) [pubchemlite.lcsb.uni.lu]

- 5. achmem.com [achmem.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. N,N-diphenyl-4-((trimethylsilyl)ethynyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 9. Subsituted arene synthesis by alkynylation [organic-chemistry.org]

- 10. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 13. redalyc.org [redalyc.org]

- 14. 3-Ethynylaniline | 54060-30-9 [chemicalbook.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. chemimpex.com [chemimpex.com]

- 17. 2-(2-(Trimethylsilyl)ethynyl)aniline | C11H15NSi | CID 4377953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. fishersci.com [fishersci.com]

- 20. combi-blocks.com [combi-blocks.com]

- 21. fishersci.com [fishersci.com]

3-((trimethylsilyl)ethynyl)aniline CAS number 110598-30-6

An In-Depth Technical Guide to 3-((trimethylsilyl)ethynyl)aniline (CAS 110598-30-6): Synthesis, Reactions, and Applications in Modern Drug Discovery

Introduction

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic value of a molecular building block is measured by its versatility, reliability in key transformations, and its ability to grant access to novel chemical space. By these metrics, This compound (CAS No. 110598-30-6) emerges as a preeminent reagent. Its architecture thoughtfully combines three critical functional motifs: an aniline core, providing a versatile handle for amide bond formation, diazotization, or Buchwald-Hartwig amination; a rigid ethynyl linker, crucial for orienting molecular fragments in defined three-dimensional space; and a trimethylsilyl (TMS) protecting group, which masks the reactive terminal alkyne, ensuring chemoselectivity in multi-step syntheses.

The aniline moiety itself is a well-established pharmacophore, but it is also recognized as a "structural alert" in medicinal chemistry, with a known propensity for metabolic bioactivation.[1] This duality makes this compound not just a building block, but a strategic tool for investigating structure-activity relationships (SAR) and structure-property relationships (SPR) while navigating the complex challenges of drug metabolism and safety. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its pivotal reactions and applications, grounding all protocols and claims in established scientific literature.

Physicochemical Properties and Safe Handling

A thorough understanding of a compound's properties is foundational to its effective and safe use in a laboratory setting. This compound is typically a colorless to light yellow liquid, and its stability is contingent on proper storage, ideally under an inert atmosphere to prevent oxidation of the aniline group.[2]

Table 1: Core Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 110598-30-6 | [3][4][5] |

| Molecular Formula | C₁₁H₁₅NSi | [2][3] |

| Molecular Weight | 189.33 g/mol | [2][3][6] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | ~128 °C; 120 °C at 0.1 mmHg | [2] |

| Density | 0.94 g/mL at 25 °C | |

| SMILES | C(C)C#Cc1cccc(N)c1 | [3] |

| InChI Key | UMDLPUJBLHKTSG-UHFFFAOYSA-N | [7] |

| Storage Conditions | 2–8 °C or -20°C, under inert gas (Nitrogen or Argon) | [2][3] |

Safety & Handling: Safety data sheets (SDS) classify this compound as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][8][9]

Core Handling Protocol:

-

Ventilation: Always handle inside a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-resistant lab coat, and chemical safety goggles.[8]

-

Inert Atmosphere: For transfers and reactions, use of an inert atmosphere (nitrogen or argon) is highly recommended to protect the electron-rich aniline from slow air oxidation.

-

Spills: Absorb spills with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for chemical waste disposal.[9]

Synthesis: The Sonogashira Coupling Pathway

The most direct and widely adopted method for synthesizing this compound is the Sonogashira cross-coupling reaction.[10] This Nobel Prize-winning transformation is exceptionally reliable for forming C(sp²)–C(sp) bonds, making it ideal for coupling aryl halides with terminal alkynes. The choice of 3-haloaniline is critical; while 3-bromoaniline can be used, 3-iodoaniline is often preferred due to the greater reactivity of the C-I bond, which typically allows for milder reaction conditions and lower catalyst loadings.[10]

Figure 1: General scheme for the Sonogashira coupling synthesis.

Detailed Experimental Protocol: Synthesis from 3-Iodoaniline

This protocol is a representative procedure adapted from established methodologies.[11][12]

Materials:

-

3-Iodoaniline (1.0 eq)

-

Trimethylsilylacetylene (TMSA) (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

-

Copper(I) iodide (CuI) (0.04 eq)

-

Triethylamine (Et₃N) (3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodoaniline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Inert Atmosphere: Seal the flask with septa, and evacuate and backfill with dry nitrogen or argon three times. This step is critical to prevent oxidation of the palladium(0) species, which is the active catalyst.

-

Solvent & Reagent Addition: Under a positive pressure of nitrogen, add anhydrous THF via syringe, followed by triethylamine. Stir the resulting slurry for 10 minutes at room temperature.

-

TMSA Addition: Add trimethylsilylacetylene dropwise via syringe. A color change (often to a dark brown or black) is typically observed.

-

Reaction: Heat the reaction mixture to 60 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 3-iodoaniline starting material is consumed (typically 4-12 hours).

-

Workup: Cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst residues and amine salts. Rinse the pad with ethyl acetate.

-

Extraction: Combine the filtrates and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the product as a light yellow oil.

Causality Behind Experimental Choices:

-

Palladium/Copper Synergy: The reaction proceeds via two interconnected catalytic cycles.[10] The palladium cycle involves oxidative addition of the aryl halide to Pd(0), while the copper cycle generates a copper(I) acetylide intermediate. Transmetalation from copper to palladium, followed by reductive elimination, yields the final product and regenerates the Pd(0) catalyst.

-

Amine Base: Triethylamine serves a dual purpose. It stoichiometrically scavenges the HI produced during the reaction, preventing side reactions. It also acts as a ligand and solvent, facilitating the catalytic cycles.[10]

-

Inert Atmosphere: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by atmospheric oxygen, which would halt the reaction.

Key Chemical Transformations: Unleashing Synthetic Potential

The true utility of this compound lies in the orthogonal reactivity of its functional groups. The TMS group allows the aniline to be modified without interference from the alkyne, and once those modifications are complete, the TMS group can be selectively removed to reveal a terminal alkyne ready for further coupling or cyclization reactions.

A. TMS Deprotection: Gateway to the Terminal Alkyne

The silicon-carbon bond of the TMS-alkyne is robust enough to withstand many reaction conditions but can be cleaved selectively when desired. The two most common methods rely on either a fluoride source or a mild base.[13]

Figure 2: Comparison of primary TMS deprotection methodologies.

Protocol 1: Fluoride-Mediated Deprotection (TBAF) This method is highly efficient due to the exceptionally high bond energy of the Si-F bond, which provides a strong thermodynamic driving force.[14]

-

Dissolve this compound (1.0 eq) in anhydrous THF.

-

Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 30-60 minutes.

-

Monitor by TLC until the starting material is consumed.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to yield 3-ethynylaniline.

-

Insight: While effective, the workup can be complicated by the presence of TBAF salts. A silica plug filtration prior to full chromatography can be beneficial.[15]

Protocol 2: Base-Mediated Deprotection (K₂CO₃/MeOH) This is a milder, more economical alternative, suitable for substrates that might be sensitive to fluoride ions.[13][16]

-

Dissolve this compound (1.0 eq) in methanol.

-

Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq).

-

Stir the suspension vigorously at room temperature for 1-3 hours.

-

Monitor by TLC. If the reaction is sluggish, a small amount of water can be added.

-

Once complete, filter off the K₂CO₃ and rinse with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate to give 3-ethynylaniline.

-

Insight: This method is often preferred in large-scale synthesis due to the low cost of reagents and the straightforward, non-emulsive workup.

Applications in Drug Discovery: A Strategic Building Block

The deprotected product, 3-ethynylaniline, is a valuable intermediate in the synthesis of numerous biologically active molecules, most notably kinase inhibitors used in oncology.[6] The aniline provides an attachment point for a core scaffold, while the ethynyl group serves as a vector to probe a specific region of a protein's binding pocket.

Case Study: Scaffolding for Kinase Inhibitors Many modern kinase inhibitors, such as the BCR-ABL inhibitor Ponatinib and the EGFR inhibitor Erlotinib, feature an aniline or related amine linked to a heterocyclic core, with an ethynyl group extending from the aromatic ring.[6][17] This structural motif is accessed directly from intermediates like 3-ethynylaniline.

Figure 3: Logical workflow for the use of this compound in constructing a complex molecule.

This workflow highlights the strategic importance of the TMS protecting group. The aniline's nucleophilicity is first used to connect to a core scaffold (Step 1). With the core in place, the alkyne is unmasked (Step 2) and can then be used in a second key bond-forming reaction, such as another Sonogashira coupling, to introduce the final piece of the pharmacophore (Step 3). This modular approach provides chemists with immense flexibility to rapidly generate libraries of analogues for SAR studies.

Conclusion

This compound is far more than a simple chemical reagent; it is a masterfully designed building block that embodies key principles of modern synthetic strategy: protection, orthogonality, and modularity. Its reliable synthesis via Sonogashira coupling and the straightforward, selective deprotection of its TMS group provide researchers with a robust entry point to the valuable 3-ethynylaniline scaffold. For professionals in drug discovery, this compound is an indispensable tool for the construction of complex molecular architectures, enabling the systematic exploration of chemical space in the quest for safer and more effective medicines.

References

- Safety Data Sheet for 3-Fluoro-4-((trimethylsilyl)ethynyl)aniline. Fluorochem.

- Benzenamine, 3-[(trimethylsilyl)ethynyl]- - ChemBK. ChemBK.

- 3-[2-(Trimethylsilyl)ethynyl]aniline | CAS Number 110598-30-6. Klivon.

- 3-[2-(Trimethylsilyl)ethynyl]aniline | LGC Standards. LGC Standards.

- This compound - Achmem. Achmem.

- This compound | CAS 110598-30-6. American Elements.

- Deprotection of a) the TMS‐protected alkyne... ResearchGate.

- CsF-Mediated In-situ Desilylation of TMS-Alkynes for Sonogashira Reaction. ResearchGate.

- N,N-diphenyl-4-((trimethylsilyl)ethynyl)aniline synthesis. ChemicalBook.

- A Technical Guide to the Synthesis of 3-Ethynylaniline. Benchchem.

- 2 questions about TBAF deprotection. Reddit.

- Silanes as Protecting Groups for Terminal Alkyne. Gelest.

- SAFETY DATA SHEET - 4-[(Trimethylsilyl)ethynyl]aniline. TCI Chemicals.

- SAFETY DATA SHEET - 2-[(Trimethylsilyl)ethynyl]aniline. Fisher Scientific.

- Cross-Coupling of Alkynylsilanes. Gelest.

- Sonogashira coupling. Wikipedia.

- 2-(Trimethylsilyl)ethynyl aniline 97%. Sigma-Aldrich.

- 3-[2-(trimethylsilyl)ethynyl]aniline (C11H15NSi). PubChemLite.

- 3-Ethynylaniline >=98%. Sigma-Aldrich.

- Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications.

- Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PubMed.

Sources

- 1. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. klivon.com [klivon.com]

- 4. achmem.com [achmem.com]

- 5. americanelements.com [americanelements.com]

- 6. 3-[2-(Trimethylsilyl)ethynyl]aniline | LGC Standards [lgcstandards.com]

- 7. PubChemLite - 3-[2-(trimethylsilyl)ethynyl]aniline (C11H15NSi) [pubchemlite.lcsb.uni.lu]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. N,N-diphenyl-4-((trimethylsilyl)ethynyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. reddit.com [reddit.com]

- 17. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

3-((trimethylsilyl)ethynyl)aniline molecular weight

An In-Depth Technical Guide to 3-((trimethylsilyl)ethynyl)aniline: Synthesis, Applications, and Experimental Protocols

Introduction

This compound is a versatile bifunctional molecule that has emerged as a cornerstone in modern synthetic chemistry, particularly within the realms of medicinal chemistry and materials science. Its structure, featuring an aniline ring functionalized with a trimethylsilyl (TMS)-protected ethynyl group at the meta-position, provides a stable and synthetically tractable precursor to the terminal alkyne, 3-ethynylaniline. This protection strategy is crucial, as the TMS group shields the reactive terminal alkyne, preventing undesired side reactions such as self-polymerization or coupling, thereby allowing for controlled, sequential chemical transformations.

Its significance is underscored by its role as a key intermediate in the synthesis of complex pharmaceutical agents, most notably in the family of kinase inhibitors like Erlotinib. The ability to selectively deprotect the alkyne enables its participation in highly efficient and specific reactions, such as "click chemistry," making it an invaluable building block for drug development professionals aiming to construct intricate molecular architectures. This guide offers a comprehensive overview of its properties, synthesis, and critical applications, providing researchers with the foundational knowledge required to leverage this compound in their work.

Physicochemical and Structural Properties

The utility of this compound in a laboratory setting is defined by its distinct chemical and physical characteristics. The molecular formula is C₁₁H₁₅NSi, and it is identified by the CAS Number 110598-30-6.[1][2] The presence of the bulky, non-polar trimethylsilyl group significantly influences its properties, rendering it soluble in a wide array of common organic solvents.[3]

The key function of the TMS group is to act as a removable protecting group for the terminal acetylene. This is mechanistically vital because the acidic proton of a terminal alkyne can interfere with many organometallic reactions or lead to unwanted Glaser coupling. The Si-C bond is sufficiently stable to withstand various reaction conditions, yet it can be cleaved selectively under mild conditions, typically with a fluoride source or base, to unmask the terminal alkyne for subsequent reactions.[4]

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 189.33 g/mol | [2][5] |

| Molecular Formula | C₁₁H₁₅NSi | [1][6][7] |

| CAS Number | 110598-30-6 | [1][6] |

| Appearance | Colorless to light yellow liquid | [3] |

| Melting Point | ~80-82 °C (Note: Isomeric variations exist) | [3] |

| Boiling Point | ~128 °C | [3] |

| SMILES | C(C)C#Cc1cccc(N)c1 | [1][7] |

| InChI Key | UMDLPUJBLHKTSG-UHFFFAOYSA-N | [7] |

| Purity | Typically ≥95% | [2] |

| Storage Conditions | 2–8 °C under an inert atmosphere (Argon or Nitrogen) | [3] |

Synthesis: The Sonogashira Cross-Coupling Approach

The most prevalent and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction. This Nobel Prize-winning methodology provides a reliable pathway for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.

Causality and Experimental Rationale

The choice of reagents in this protocol is a self-validating system designed for high yield and purity.

-

Aryl Halide: 3-Iodoaniline is often preferred over 3-bromoaniline as the C-I bond is weaker than the C-Br bond, leading to a faster rate of oxidative addition to the palladium(0) catalyst.

-

Catalyst System: A dual-catalyst system is employed. The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) is the primary cross-coupling agent, cycling between Pd(0) and Pd(II) states. The copper(I) co-catalyst (e.g., CuI) reacts with the alkyne to form a copper(I) acetylide intermediate, which is more nucleophilic and readily undergoes transmetalation to the palladium center.[8]

-

Base: A mild amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. It serves to neutralize the hydrogen halide (HX) produced during the reaction, regenerating the catalyst and preventing the formation of amine salts that could inhibit the reaction.[8]

-

Solvent: Anhydrous, degassed solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to prevent moisture from quenching intermediates and oxygen from oxidizing the palladium(0) catalyst.

Caption: Workflow for the Sonogashira synthesis of the target compound.

Detailed Synthesis Protocol

-

Preparation: To a dry, two-necked round-bottom flask under an inert argon atmosphere, add 3-iodoaniline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Solvent and Reagents: Add anhydrous, degassed tetrahydrofuran (THF) via cannula, followed by triethylamine (2.5 eq). Stir the mixture at room temperature for 15 minutes.

-

Alkyne Addition: Slowly add trimethylsilylacetylene (1.2 eq) to the reaction mixture dropwise over 10 minutes.

-

Reaction: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aryl halide is consumed.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of Celite to remove the catalyst and amine salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a light yellow liquid.

Applications in Drug Discovery and Organic Synthesis

The strategic importance of this compound lies in its function as a masked precursor. The aniline moiety provides a site for amide bond formation or other nucleophilic aromatic substitutions, while the protected alkyne awaits its strategic unmasking for subsequent coupling reactions.

Sources

- 1. klivon.com [klivon.com]

- 2. achmem.com [achmem.com]

- 3. chembk.com [chembk.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-[(トリメチルシリル)エチニル]アニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-[2-(Trimethylsilyl)ethynyl]aniline | LGC Standards [lgcstandards.com]

- 7. PubChemLite - 3-[2-(trimethylsilyl)ethynyl]aniline (C11H15NSi) [pubchemlite.lcsb.uni.lu]

- 8. Synthesis, Molecular Docking Analysis, and Biological Evaluations of Saccharide-Modified Sulfonamides as Carbonic Anhydrase IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-((trimethylsilyl)ethynyl)aniline: Synthesis, Properties, and Applications in Drug Discovery

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and strategic applications of 3-((trimethylsilyl)ethynyl)aniline. The content herein is curated to provide both foundational knowledge and field-proven insights into the effective utilization of this versatile chemical building block.

Introduction: The Strategic Value of a Trifunctional Synthon

In the landscape of modern medicinal chemistry and materials science, the efficiency of a synthetic route and the novelty of the resulting molecular architecture are paramount. This compound (CAS No. 110598-30-6) has emerged as a particularly valuable trifunctional building block.[1][2] Its structure incorporates an aniline moiety, a protected terminal alkyne, and an aromatic scaffold, offering multiple, orthogonal points for chemical modification.

The aniline group serves as a classic nucleophile and a precursor for a vast array of transformations, including amide bond formation, sulfonylation, and diazotization reactions. The ethynyl group, protected by a bulky and labile trimethylsilyl (TMS) group, is a gateway to powerful carbon-carbon bond-forming reactions. The TMS group is critical as it prevents the acidic alkyne proton from undergoing unwanted side reactions while being readily cleaved under mild conditions, such as with fluoride ions or mild base, to reveal the terminal alkyne.[3][4][5] This unmasked alkyne is a key functional group for reactions like the Nobel Prize-winning "click chemistry" (specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition or CuAAC) and the Sonogashira cross-coupling, enabling the facile introduction of diverse molecular fragments.[6]

The meta-substitution pattern of the aniline and the (trimethylsilyl)ethynyl groups provides a specific geometric and electronic profile, making it a sought-after scaffold in the design of targeted therapeutics, organic electronics, and advanced polymers.[7]

Core Structural and Physicochemical Properties

A comprehensive understanding of the molecule's physical properties is essential for its proper handling, storage, and use in quantitative experimental design.

Table 1: Physicochemical Data for this compound

| Property | Value |

| CAS Number | 110598-30-6[1][2][8] |

| Molecular Formula | C₁₁H₁₅NSi[8][9] |

| Molecular Weight | 189.33 g/mol [1][8][10] |

| Appearance | Colorless to light yellow liquid[11] |

| Boiling Point | ~128 °C[11] |

| Solubility | Good solubility in common organic solvents (e.g., THF, DMF, ethanol)[11] |

| SMILES | C(C)C#Cc1cccc(N)c1[8][9] |

| InChI Key | UMDLPUJBLHKTSG-UHFFFAOYSA-N[2][9] |

Synthesis Protocol: The Sonogashira Cross-Coupling Reaction

The most prevalent and efficient method for synthesizing this compound is the Sonogashira cross-coupling of an aryl halide (typically 3-iodoaniline or 3-bromoaniline) with ethynyltrimethylsilane.[12][13] This reaction utilizes a dual-catalyst system, employing palladium to activate the aryl halide and copper(I) to facilitate the alkyne coupling.[12][14][15]

Mechanistic Rationale

The Sonogashira reaction proceeds through two interconnected catalytic cycles:

-

The Palladium Cycle: A Pd(0) species undergoes oxidative addition into the aryl-halide bond (e.g., 3-iodoaniline), forming a Pd(II) intermediate.

-

The Copper Cycle: Copper(I) iodide reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate.[15] This step increases the nucleophilicity of the alkyne.

The key step is transmetalation, where the acetylide ligand is transferred from the copper to the palladium center, displacing the halide. Subsequent reductive elimination from the Pd(II) complex forms the new carbon-carbon bond of the final product and regenerates the active Pd(0) catalyst.[14][15] The higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds allows for selective coupling, even in polyhalogenated systems.[16]

Detailed Experimental Workflow

This protocol is a self-validating system for the reliable synthesis of the title compound.

Materials:

-

3-Iodoaniline

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Diisopropylethylamine (DIEA) or Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Celite

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Inert Atmosphere: To a dry Schlenk flask, add 3-iodoaniline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure anaerobic conditions.

-

Solvent and Base Addition: Add anhydrous THF (or DMF) via syringe, followed by the amine base (e.g., DIEA, 3.0 eq).[6]

-

Alkyne Addition: Add ethynyltrimethylsilane (1.5 eq) dropwise to the stirring solution.

-

Reaction: Stir the mixture at room temperature or heat gently (e.g., 80 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

-

Workup: Upon completion, cool the reaction to room temperature and dilute with EtOAc.

-

Filtration: Filter the mixture through a pad of Celite to remove the catalyst residues and inorganic salts.

-

Extraction: Wash the filtrate sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure product.

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the Sonogashira synthesis of this compound.

Applications in Drug Discovery & Development

The utility of this compound is most pronounced in the synthesis of complex molecules for pharmaceutical applications.[7]

Scaffold for Targeted Inhibitors

The aniline moiety is a common feature in many kinase inhibitors, where the N-H group often forms a critical hydrogen bond with the kinase hinge region. Starting from this compound, medicinal chemists can perform N-acylation or N-arylation to build the core structure. The TMS-ethynyl group can then be deprotected and extended via a second Sonogashira coupling or a CuAAC reaction to introduce substituents that occupy other pockets of the enzyme active site, thereby enhancing potency and selectivity. This strategy was employed in the synthesis of saccharide-modified sulfonamides as inhibitors of Carbonic Anhydrase IX, an enzyme implicated in the survival and proliferation of tumor cells.[6]

Bioorthogonal and Bioconjugation Chemistry

After deprotection, the terminal alkyne serves as a handle for bioorthogonal chemistry.[7] A drug candidate synthesized from this scaffold can be "clicked" onto an azide-modified fluorescent probe, affinity tag, or nanoparticle. This enables a wide range of applications, from visualizing the drug's subcellular localization to identifying its protein targets (target deconvolution) or developing targeted drug delivery systems.[7]

Logical Framework for Drug Design

The use of this compound allows for a divergent and modular approach to building libraries of compounds for structure-activity relationship (SAR) studies.

Caption: Logical workflow from the core scaffold to a lead therapeutic compound.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic platform for synthetic innovation. Its robust and high-yielding synthesis via the Sonogashira coupling, combined with the orthogonal reactivity of its aniline and protected alkyne functionalities, provides a powerful tool for the rapid construction of complex and diverse molecular architectures. For professionals in drug discovery and materials science, mastering the chemistry of this building block opens up efficient pathways to novel compounds with significant therapeutic and technological potential.

References

-

Benzenamine, 3-[(trimethylsilyl)ethynyl]- - ChemBK. Provides physical properties such as appearance, boiling point, and solubility. [Link]

-

A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate - ResearchGate. Describes an alternative, mild method for TMS deprotection. [Link]

-

Silanes as Protecting Groups for Terminal Alkyne - Gelest. Discusses the role of silyl groups in protecting terminal alkynes and common deprotection methods like TBAF. [Link]

-

Recent Progress of Protecting Groups for Terminal Alkynes. Reviews various protecting groups for alkynes, including TMS, and their selective deprotection. [Link]

-

preventing TMS alkyne deprotecting in reaction : r/Chempros - Reddit. A discussion on the base sensitivity of TMS-protected alkynes. [Link]

-

Sonogashira coupling - Wikipedia. Provides a general overview and mechanism of the Sonogashira reaction. [Link]

-

3-[2-(trimethylsilyl)ethynyl]aniline (C11H15NSi) - PubChemLite. Contains structural information including SMILES and InChI identifiers. [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. Details the reaction conditions for Sonogashira coupling. [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. Explains the catalytic cycles of both copper-co-catalyzed and copper-free Sonogashira reactions. [Link]

-

Sonogashira coupling - YouTube. A video explanation of the Sonogashira coupling mechanism. [Link]

-

Synthesis, Molecular Docking Analysis, and Biological Evaluations of Saccharide-Modified Sulfonamides as Carbonic Anhydrase IX Inhibitors - PMC - NIH. A research article demonstrating the use of (trimethylsilyl)ethynyl)aniline derivatives in synthesizing CAIX inhibitors. [Link]

-

Aniline synthesis by amination (arylation) - Organic Chemistry Portal. General information on aniline synthesis. [Link]

-

Synthesis of b) 3,5-Bis(trimethylsilyl)aniline - PrepChem.com. A synthesis protocol for a related compound. [Link]

Sources

- 1. achmem.com [achmem.com]

- 2. This compound | 110598-30-6 [sigmaaldrich.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 5. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 6. Synthesis, Molecular Docking Analysis, and Biological Evaluations of Saccharide-Modified Sulfonamides as Carbonic Anhydrase IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. klivon.com [klivon.com]

- 9. PubChemLite - 3-[2-(trimethylsilyl)ethynyl]aniline (C11H15NSi) [pubchemlite.lcsb.uni.lu]

- 10. 2- (Trimethylsilyl)ethynyl aniline 97 103529-16-4 [sigmaaldrich.com]

- 11. chembk.com [chembk.com]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 3-((trimethylsilyl)ethynyl)aniline

An in-depth technical guide by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-((trimethylsilyl)ethynyl)aniline (CAS No: 110598-30-6; Molecular Formula: C₁₁H₁₅NSi; Molecular Weight: 189.33 g/mol ).[1][2][3][4] As a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials, a thorough understanding of its structural and electronic properties is paramount.[5] This document consolidates and interprets data from Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ²⁹Si), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We delve into the causality behind experimental choices, provide validated protocols for data acquisition, and present detailed interpretations of the spectral features, grounding all claims in authoritative sources. This guide is intended for researchers, scientists, and drug development professionals who require a definitive reference for the characterization of this versatile molecule.

Molecular Structure and Spectroscopic Implications

The structure of this compound features a benzene ring substituted at the 1- and 3- positions with an amino (-NH₂) group and a trimethylsilylethynyl (-C≡C-Si(CH₃)₃) group, respectively. This arrangement dictates the key features observed across different spectroscopic techniques. The electron-donating nature of the amino group and the anisotropic effects of the ethynyl moiety create a distinct electronic environment that influences the chemical shifts of the aromatic protons and carbons. The trimethylsilyl (TMS) group provides highly characteristic signals in NMR and MS due to the presence of silicon and nine equivalent methyl protons.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For organosilicon compounds, multinuclear NMR, including ²⁹Si, offers even deeper structural insights.[6]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and the number of neighboring protons (splitting pattern).[7]

Interpretation and Key Features:

-

Trimethylsilyl (TMS) Protons: A sharp, intense singlet is expected around δ 0.25 ppm . This upfield shift is due to the lower electronegativity of silicon compared to carbon.[8] The integration value of this peak corresponds to nine protons.

-

Amine (-NH₂) Protons: A broad singlet typically appears between δ 3.5-4.5 ppm . The chemical shift can vary with concentration and solvent. This signal disappears upon shaking the sample with D₂O, a definitive test for exchangeable protons like those in -OH and -NH groups.[9]

-

Aromatic Protons: The 1,3-disubstituted pattern gives rise to four distinct signals in the aromatic region (δ 6.6-7.2 ppm ). The electron-donating amino group tends to shield the ortho and para protons (H-2, H-6, H-4), shifting them upfield, while the ethynyl group has a deshielding anisotropic effect. The expected splitting pattern would be complex, likely revealing a triplet, a singlet (or narrow triplet), and two doublets or multiplets.[10]

Table 1: Expected ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.15 | t | 1H | Ar-H (H-5) |

| ~6.80 | d | 1H | Ar-H (H-4) |

| ~6.75 | s (br) | 1H | Ar-H (H-2) |

| ~6.65 | d | 1H | Ar-H (H-6) |

| ~3.80 | s (br) | 2H | -NH₂ |

| 0.25 | s | 9H | -Si(CH₃)₃ |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve ~10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for many organic compounds and its single residual peak at δ 7.26 ppm.[9]

-

Internal Standard: Add one drop of a tetramethylsilane (TMS) solution as an internal standard to calibrate the chemical shift scale to δ 0.00 ppm.[11]

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard pulse program is typically sufficient.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS peak at 0.00 ppm. Integrate all signals.

¹³C NMR Spectroscopy

A proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.[7]

Interpretation and Key Features:

-

Trimethylsilyl (-Si(CH₃)₃) Carbons: A single signal is expected at a highly shielded (upfield) position, typically around δ 0.0 ppm .[12]

-

Alkynyl (-C≡C-) Carbons: Two distinct signals are expected between δ 90-105 ppm . The carbon attached to the silyl group (Cα) is typically more shielded than the one attached to the aromatic ring (Cβ).[12]

-

Aromatic Carbons: Six signals are expected. The carbon attached to the amino group (C1) is shielded and appears around δ 147 ppm . The carbon attached to the ethynyl group (C3) appears around δ 123 ppm . The remaining four aromatic carbons (CH) will resonate in the typical range of δ 115-130 ppm .[13]

Table 2: Expected ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~147.0 | Ar-C (C-NH₂) |

| ~129.5 | Ar-CH |

| ~123.0 | Ar-C (C-C≡C) |

| ~122.5 | Ar-CH |

| ~118.0 | Ar-CH |

| ~115.5 | Ar-CH |

| ~104.0 | -C≡C-Si |

| ~93.0 | -C≡C-Ar |

| ~0.0 | -Si(CH₃)₃ |

Advanced Topic: ²⁹Si NMR Spectroscopy

For definitive structural confirmation of organosilicon compounds, ²⁹Si NMR is an invaluable, albeit specialized, technique.[14]

Expertise & Causality: The ²⁹Si isotope has a low natural abundance (4.7%) and a negative gyromagnetic ratio, which leads to low sensitivity and potential signal inversion issues.[15][16] To overcome this, polarization transfer techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) are employed. These pulse sequences transfer the high polarization of protons to the low-sensitivity ²⁹Si nucleus, dramatically enhancing the signal-to-noise ratio and reducing acquisition time.[17]

Interpretation: A single resonance is expected for the silicon atom in the TMS group. The chemical shift is sensitive to the electronic environment; for an ethynyl-substituted silane, this peak is typically observed in the range of δ -15 to -20 ppm relative to TMS (Si).[15]

Caption: A generalized workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Interpretation and Key Features: The electron ionization (EI) mass spectrum is expected to show a clear molecular ion peak and characteristic fragments associated with the trimethylsilyl group.[18]

-

Molecular Ion (M⁺•): The parent peak should be observed at m/z = 189 , corresponding to the molecular weight of the compound.[2]

-

[M-15]⁺ Fragment: Loss of a methyl radical (•CH₃) from the TMS group is a very common and often prominent fragmentation pathway for silylated compounds, resulting in a peak at m/z = 174 .[18]

-

Trimethylsilyl Cation ([Si(CH₃)₃]⁺): A base peak or at least a very intense peak is expected at m/z = 73 . This stable cation is highly characteristic of TMS-containing molecules.[18]

Table 3: Expected Key Fragments in EI-Mass Spectrum

| m/z | Ion Formula | Identity |

|---|---|---|

| 189 | [C₁₁H₁₅NSi]⁺• | Molecular Ion (M⁺•) |

| 174 | [C₁₀H₁₂NSi]⁺ | [M - CH₃]⁺ |

| 73 | [C₃H₉Si]⁺ | [Si(CH₃)₃]⁺ |

Caption: Primary fragmentation pathway for this compound.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Conditions: Inject a small volume (e.g., 1 µL) into the GC. Use a suitable capillary column (e.g., DB-5) and a temperature program that allows for the elution of the compound as a sharp peak.

-

MS Conditions: Set the EI energy to 70 eV. Acquire mass spectra across a range of m/z 40-400.

-

Analysis: Identify the GC peak corresponding to the compound and analyze its mass spectrum, identifying the molecular ion and key fragment peaks.[19]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[20]

Interpretation and Key Features:

-

N-H Stretch: Primary amines (-NH₂) typically show two distinct absorption bands (symmetric and asymmetric stretching) in the region of 3300-3500 cm⁻¹ .[21]

-

Aromatic C-H Stretch: A sharp peak just above 3000 cm⁻¹ .

-

Aliphatic C-H Stretch: Absorptions for the methyl groups on the silicon will be just below 3000 cm⁻¹ .

-

C≡C Stretch: The alkyne triple bond stretch is expected as a sharp, medium-intensity peak around 2160 cm⁻¹ . Terminal alkynes are stronger, but conjugation and silylation still allow for a distinct peak.

-

Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.

-

Si-CH₃ Deformation: A strong, characteristic peak for the symmetric deformation of the methyl groups on silicon appears around 1250 cm⁻¹ . This is a hallmark of the TMS group.

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3450 & ~3360 | N-H asymmetric & symmetric stretch | Primary Amine |

| ~3030 | C-H stretch | Aromatic |

| ~2960 | C-H stretch | Aliphatic (-CH₃) |

| ~2160 | C≡C stretch | Alkyne |

| ~1620, 1580, 1490 | C=C stretch | Aromatic Ring |

| ~1250 | CH₃ symmetric deformation | Si-CH₃ |

Summary and Conclusion

The structural characterization of this compound is definitively achieved through a combination of spectroscopic techniques. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, MS validates the molecular weight and reveals the characteristic silyl fragmentation, and IR spectroscopy identifies the key functional groups. The data presented in this guide serves as a reliable, well-grounded reference for the validation and quality control of this important synthetic building block.

References

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

-

ResearchGate. (2010). Multiple receiver experiments for NMR spectroscopy of organosilicon compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). 29Si NMR Experiments in Solutions of Organosilicon Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Organosilicon Compounds. Retrieved from [Link]

-

AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

Supporting Information. (2016). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. Retrieved from [Link]

-

Save My Exams. (n.d.). Tetramethylsilane (TMS) & Deuterated Solvents. Retrieved from [Link]

-

Uhlig, F., & Marsmann, H. C. (n.d.). Si NMR Some Practical Aspects. Pascal-Man. Retrieved from [Link]

-

Chemistry For Everyone. (2024, February 5). What Is TMS In Spectroscopy? [Video]. YouTube. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. Retrieved from [Link]

-

ChemBK. (2023). Benzenamine, 3-[(trimethylsilyl)ethynyl]-. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, December 4). NMR Spectroscopy Interpretation (Example) [Video]. YouTube. Retrieved from [Link]

-

University of Ottawa. (n.d.). (29Si) Silicon NMR. Retrieved from [Link]

-

ResearchGate. (2020). Strategy for converting benzene and N2 into silylated aniline without... Retrieved from [Link]

-

PubChemLite. (n.d.). 3-[2-(trimethylsilyl)ethynyl]aniline (C11H15NSi). Retrieved from [Link]

-

Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105–211. Retrieved from [Link]

-

NIST. (n.d.). Aniline, 3-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2023). GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches. Retrieved from [Link]

-

Scientific Reports. (2023). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic and structural characterization of low molecular weight fractions of polyaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... Retrieved from [Link]

-

ResearchGate. (2019). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-(Trimethylsilyl)ethynyl)aniline. Retrieved from [Link]

-

NIST. (n.d.). (Trimethylsilyl)acetylene. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Aniline, 3-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Journal of Materials Chemistry C. (2017). Spectroscopic characterization of the structural properties of quinoxalinophenanthrophenazine thin films. Retrieved from [Link]

Sources

- 1. klivon.com [klivon.com]

- 2. PubChemLite - 3-[2-(trimethylsilyl)ethynyl]aniline (C11H15NSi) [pubchemlite.lcsb.uni.lu]

- 3. achmem.com [achmem.com]

- 4. 2-(2-(Trimethylsilyl)ethynyl)aniline | C11H15NSi | CID 4377953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. azooptics.com [azooptics.com]